

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Palmitate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylhexyl Palmitate*

Cat. No.: *B1671172*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl palmitate (CAS No: 29806-73-3), also known as octyl palmitate, is the ester of 2-ethylhexyl alcohol and palmitic acid. It is a branched saturated fatty ester that is widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, solvent, and fragrance fixative. Its popularity stems from its desirable sensory characteristics, providing a smooth, non-greasy feel to formulations, often serving as a silicone alternative. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-ethylhexyl palmitate**, complete with detailed experimental protocols and a summary of quantitative data to support research and development activities.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-ethylhexyl palmitate**, compiled from various sources.

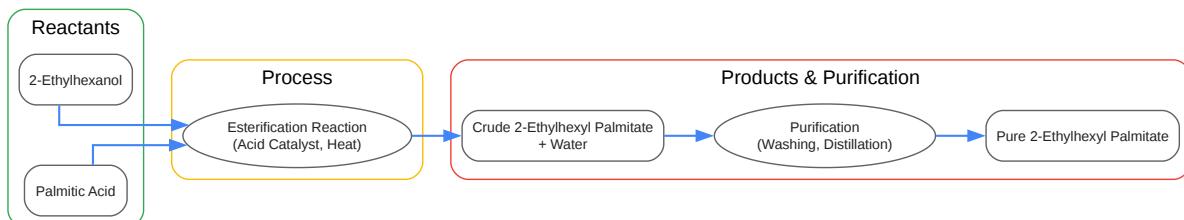
Table 1: General and Physical Properties

Property	Value	Unit	Source(s)
Molecular Formula	C ₂₄ H ₄₈ O ₂	-	[1]
Molecular Weight	368.64	g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	-	[2]
Odor	Slightly fatty	-	[2]
Melting Point	2	°C	[3]
Boiling Point	398.93 (rough estimate)	°C	[3]
Density	0.860 @ 25°C	g/cm ³	[4]
Refractive Index	1.4463 (estimate)	-	[3]

Table 2: Solubility and Partitioning

Property	Value	Unit	Source(s)
Water Solubility	4.13 (predicted)	ng/L at 25°C	[3]
LogP (Octanol/Water Partition Coefficient)	8.227 (Crippen Calculated Property)	-	[5]
Log ₁₀ WS (Log10 of Water solubility)	-8.49 (Crippen Calculated Property)	mol/l	[5]

Table 3: Thermodynamic Properties


Property	Value	Unit	Source(s)
Standard Gibbs free energy of formation ($\Delta_f G^\circ$)	-85.16 (Joback Calculated Property)	kJ/mol	[5]
Enthalpy of formation at standard conditions ($\Delta_f H^\circ_{\text{gas}}$)	-788.77 (Joback Calculated Property)	kJ/mol	[5]
Enthalpy of fusion at standard conditions (Δ_fusH°)	57.18 (Joback Calculated Property)	kJ/mol	[5]
Enthalpy of vaporization at standard conditions ($\Delta_{\text{vap}}H^\circ$)	77.79 (Joback Calculated Property)	kJ/mol	[5]
Critical Pressure (P_c)	831.46 (Joback Calculated Property)	kPa	[5]
Critical Temperature (T_c)	1009.38 (Joback Calculated Property)	K	[5]
Critical Volume (V_c)	1.397 (Joback Calculated Property)	m^3/kmol	[5]

Synthesis of 2-Ethylhexyl Palmitate

2-Ethylhexyl palmitate is commercially produced through the esterification of palmitic acid with 2-ethylhexanol. This reaction can be catalyzed by acids or enzymes.

Chemical Synthesis Workflow

Chemical Synthesis of 2-Ethylhexyl Palmitate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. laboratuar.com [laboratuar.com]
- 3. store.astm.org [store.astm.org]
- 4. matestlabs.com [matestlabs.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Palmitate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671172#physicochemical-properties-of-2-ethylhexyl-palmitate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com